molecular formula C6H4FNO2 B1663965 1-Fluoro-3-nitrobenzene CAS No. 402-67-5

1-Fluoro-3-nitrobenzene

Cat. No. B1663965
CAS RN: 402-67-5
M. Wt: 141.1 g/mol
InChI Key: WMASLRCNNKMRFP-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H4FNO2 . It is also known by other names such as m-Fluoronitrobenzene and m-Nitrofluorobenzene .


Synthesis Analysis

The synthesis of 1-Fluoro-3-nitrobenzene involves several steps. One method involves the reaction of phenols with potassium carbonate in dimethylformamide at 95–125°C . The yield of this reaction is approximately 42% .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-nitrobenzene consists of a benzene ring with a fluorine atom and a nitro group attached to it . The molecular weight of this compound is 141.0999 .


Chemical Reactions Analysis

The relative mobilities of the nitro group and fluorine atom in 1-Fluoro-3-nitrobenzene have been studied by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C .


Physical And Chemical Properties Analysis

1-Fluoro-3-nitrobenzene has several physical and chemical properties. It has a molecular weight of 141.1014032 . More detailed properties such as boiling point, density, and viscosity can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis from Dimethoxybenzene : 1-Fluoro-3-nitrobenzene has been synthesized from 2-fluoro-1,4-dimethoxybenzene, yielding a 90% yield. This synthesis was confirmed through X-ray crystallography and characterized by various methods including NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions and Mechanisms

  • Nitro Group and Fluorine Atom Replacement : The relative mobilities of the nitro group and fluorine atom in 1-fluoro-3-nitrobenzene were studied. The replacement mechanism by phenols in the presence of potassium carbonate was analyzed, revealing insights into the entropy control of reactivity in arenes (Khalfina & Vlasov, 2005).
  • Selective Nitro vs. Fluoro Substitution : A study focused on the selectivity of nitro versus fluoro substitution in arenes. The effects of different nucleophiles and substrates were examined, providing valuable information on the reaction pathways and selectivity (Khalfina & Vlasov, 2007).

Synthesis of Derivatives and Compounds

  • Preparation of Fluoroaniline : A study on the hydrogenation of 3-chloro-4-fluoro nitrobenzene to produce 3-chloro-4-fluoroaniline explored the catalyst's performance and factors influencing hydrogenation, highlighting efficient synthesis methods for fluoroaniline derivatives (Wen-xia, 2014).

Photophysical Studies

  • Complex Photophysics and Photochemistry of Nitroaromatic Compounds : Nitrobenzene derivatives, including fluoronitrobenzenes, exhibit complex photophysical and photochemical behaviors. A study using CASPT2//CASSCF computations explored the decay paths of these compounds after UV absorption. It provided insights into their lack of fluorescence and high triplet quantum yield, attributable to accessible conical intersections and intersystem crossing regions (Giussani & Worth, 2017).

Luminescence Sensing

  • Luminescent Metal–Organic Frameworks : A zinc-based metal–organic framework was developed using a derivative of nitrobenzene. This framework demonstrated high sensitivity as a luminescent sensor for detecting various substances in water and ethanol, showcasing the potential of nitrobenzene derivatives in developing sensitive detection systems (Xu et al., 2020).

Safety And Hazards

1-Fluoro-3-nitrobenzene is intended for R&D use only and not for medicinal, household, or other uses . More detailed safety and hazard information can be found on PubChem .

Future Directions

The future directions of 1-Fluoro-3-nitrobenzene research could involve further exploration of its chemical reactions and mechanisms of action . Additionally, more studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASLRCNNKMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193201
Record name 1-Fluoro-3-nitrobenzene
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-nitrobenzene

CAS RN

402-67-5
Record name 1-Fluoro-3-nitrobenzene
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Record name 1-Fluoro-3-nitrobenzene
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Record name 1-FLUORO-3-NITROBENZENE
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Record name 1-Fluoro-3-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
IA Khalfina, VM Vlasov - Russian journal of organic chemistry, 2005 - Springer
… Abstract—The relative mobilities of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro3-nitrobenzene by the action of phenols in the presence of potassium carbonate …
Number of citations: 12 link.springer.com
J Tomkinson - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
The title paper reports, inter alia, the ab initio calculated structure and vibrational spectra of 1,2-dinitrobenzene. The calculated structure of the dinitrobenzene is wrong. We have …
Number of citations: 1 www.sciencedirect.com
E Hirota, K Kuchitsu, T Steimle, J Vogt… - … Containing Three or Four …, 2014 - Springer
226 3 Molecules Containing Five or More Carbon Atoms 58 CAS RN: 402-67-5 C6H4FNO2 1-Fluoro-3-nitrobenzene Cs assumed ED, ab ini … 1-Fluoro-3-nitrobenzene …
Number of citations: 2 link.springer.com
L Deng, X Kang, K Zhang, M Gao, Q Fu, Z Xia… - … of Chromatography A, 2021 - Elsevier
In this study, porous covalent organic frameworks (COFs, named as COFs-SWMU) were synthesized for the first time via a facile approach by using 4,4’,4’’-methylidynetri-anilin and 2,5-…
Number of citations: 9 www.sciencedirect.com
G Bartoli, A Latrofa, F Naso, PE Todesco - Journal of the Chemical …, 1972 - pubs.rsc.org
1-Fluoro-3-nitrobenzene, 2- and 4-fluoropyridines, and 2-fluorothiazole have been synthesised from the corre-sponding nitro-derivatives by treatment with fluoride ion in …
Number of citations: 35 pubs.rsc.org
CWL Bevan, GC Bye - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… This was prepared in about 70% yield by nitration of 1fluoro-3-nitrobenzene in nitric-sulphuric acid. After repeated recrystallisation from … 1-Fluoro-3-nitrobenzene and -4-nitrobenzene. …
Number of citations: 31 pubs.rsc.org
GC Eastmond, J Paprotny - Synthesis, 1998 - thieme-connect.com
… In supplementary experiments we have demonstrated that fluoro displacement from 1fluoro-4-nitrobenzene is efficient but displacement from 1-fluoro-3-nitrobenzene does not occur …
Number of citations: 22 www.thieme-connect.com
S Mizuta, ISR Stenhagen, M O'Duill… - Organic …, 2013 - ACS Publications
… the decarboxylative fluorination of the model substrate 1a did not proceed when the reaction was performed under the standard conditions in the presence of 1-fluoro-3-nitrobenzene (1 …
Number of citations: 194 pubs.acs.org
V PANDEY, S Gambhir - 2023 - Soc Nuclear Med
… The precursor was synthesized from 2-(bromomethyl)-1-fluoro-3-nitrobenzene as starting material in two steps to obtain a targeted precursor in good yield. …
Number of citations: 0 jnm.snmjournals.org
AN Desnoyer, A Dauth, BO Patrick, JA Love - scholar.archive.org
… 13 C NMR and 1-fluoro-3-nitrobenzene (-112.0 ppm) 5 for 19 F NMR. Mass spectrometry data were recorded on a Waters LC/MS for low resolution and a Waters/Micromass LCT for …
Number of citations: 0 scholar.archive.org

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